N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide
Description
N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a chloro-substituted phenyl group, and a propanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11(2)15(19)17-12-6-7-14(13(16)10-12)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBDBUGKDNUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide typically involves the following steps:
Formation of 3-chloro-4-piperidin-1-ylphenylamine: This intermediate is prepared by reacting 3-chloroaniline with piperidine under suitable conditions.
Acylation Reaction: The intermediate 3-chloro-4-piperidin-1-ylphenylamine is then acylated with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chloro group or the carbonyl group in the propanamide moiety, resulting in dechlorinated or reduced amide products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated or reduced amide products.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Anticancer Activity: Some analogs have been found to possess anticancer activity, making them potential candidates for drug development.
Medicine:
Pharmacological Research: The compound is investigated for its potential therapeutic effects in various diseases, including cancer and bacterial infections.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The piperidine ring and the chloro-substituted phenyl group allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide
- N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea
Comparison:
- N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of the propanamide moiety, which imparts distinct chemical and biological properties.
- N-(3-chloro-4-piperidin-1-ylphenyl)-3-nitrobenzamide differs in its nitro group, which can influence its reactivity and biological activity.
- N-(3-chloro-4-piperidin-1-ylphenyl)-N’-(3,4-dimethoxybenzoyl)thiourea contains a thiourea group, which can alter its binding affinity and mechanism of action .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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